5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline
Description
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms such as, 1,2,4-triazolo [1,5- c ]quinazoline, 1,2,4-triazolo [1,5- a ]quinazoline, 1,2,4-triazolo [4,3- c ]quinazoline, 1,2,4-triazolo [4,3- a ]quinazoline, etc .Molecular Structure Analysis
The structure of this compound can be analyzed through its π-π interactions. The shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed, the distance C (5)…C (29) [1 − x, y − 0.5, 1.5 − z] was found to be 3.274 Å, which is 0.13 Å less than sum of the V-d-W radii .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, thermal cyclization of 3-R-5-chloro-1,2,4-triazoles (R = Cl, Ph) afforded 2,6,10-tri-R- tris [1,2,4]triazolo [1,5- a :1′,5′ c :1″,5″- e ] [1,3,5]triazines .Properties
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N4/c16-8-5-6-9(11(17)7-8)13-20-21-14-10-3-1-2-4-12(10)19-15(18)22(13)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFXKMKDARIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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